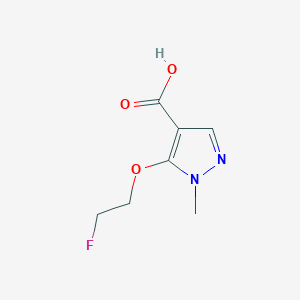
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of the fluoroethoxy group imparts distinct chemical properties, making it a valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole-4-carboxylic acid and 2-fluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction with 2-fluoroethanol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the design of novel materials with specific electronic and optical properties.
Radiopharmaceuticals: The fluorinated derivative can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Fluoroethoxy)-1H-pyrazole-4-carboxylic acid
- 5-(2-Fluoroethoxy)-2-methyl-1H-pyrazole-4-carboxylic acid
- 5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the fluoroethoxy group and the methyl group on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications. Its enhanced binding affinity and selectivity for certain molecular targets set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H9FN2O3 |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
5-(2-fluoroethoxy)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O3/c1-10-6(13-3-2-8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Clave InChI |
AIWYNLDGMUIWSY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(=O)O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


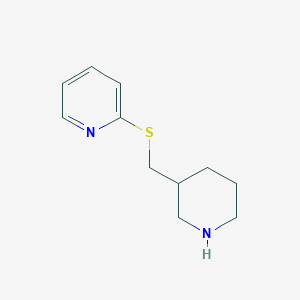
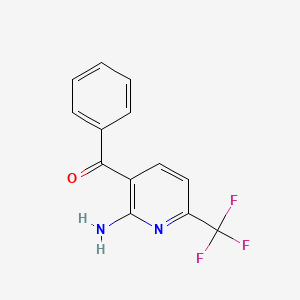
![2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B13001852.png)
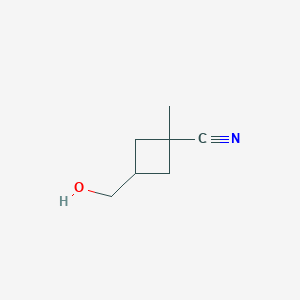
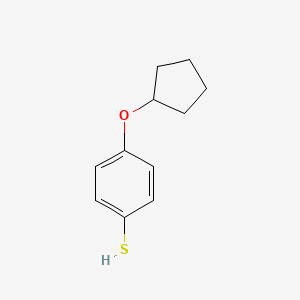
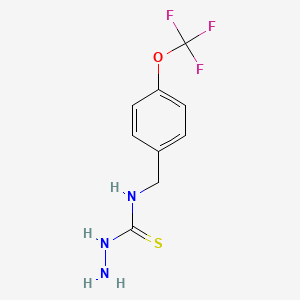
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)

![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)
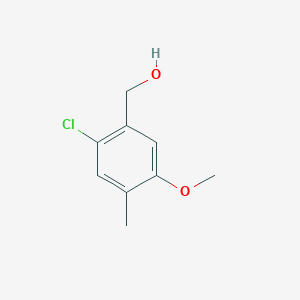
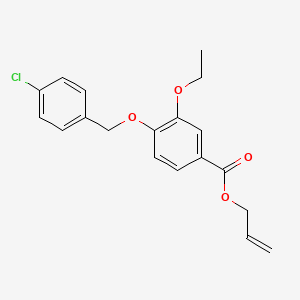
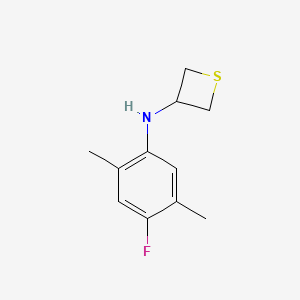
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)
